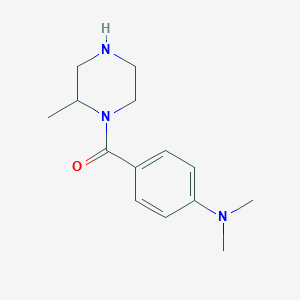
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline, also known as DMPA, is an organic compound that is widely used in scientific research and laboratory experiments. DMPA is a derivative of piperazine, an organic compound derived from piperidine, and is a common component of many pharmaceuticals and drugs. DMPA has several unique properties that make it an ideal compound for scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, drugs, and other organic compounds. This compound is also used in the synthesis of peptides and other biomolecules. In addition, this compound is used in the synthesis of polymers, dyes, and other materials. This compound is also used in the synthesis of organic acids, esters, and other compounds. Furthermore, this compound is used in the synthesis of surfactants, catalysts, and other compounds.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline is not fully understood. However, it is believed that this compound acts as a proton donor, and is capable of forming reversible covalent bonds with other molecules. This property allows this compound to interact with other molecules and affect their properties. For example, this compound can interact with proteins and affect their structure and function. Furthermore, this compound can interact with nucleic acids and affect their structure and function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. This compound has also been shown to act as an antioxidant, and can help protect cells from oxidative damage. In addition, this compound has been shown to activate certain enzymes, which can affect the metabolism of cells. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in laboratory experiments. In addition, this compound is relatively stable, and can be stored for long periods of time without degradation. Furthermore, this compound is relatively easy to synthesize and is widely available. However, this compound is also relatively expensive, and its synthesis can be difficult to control. In addition, this compound can react with other molecules, which can affect the results of laboratory experiments.
Zukünftige Richtungen
The future directions of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline are numerous. One potential direction is to develop new methods for synthesizing this compound. In addition, this compound could be used in the synthesis of new drugs and pharmaceuticals. Furthermore, this compound could be used in the synthesis of peptides, polymers, and other materials. Finally, this compound could be used in the development of new catalysts, surfactants, and other compounds.
Synthesemethoden
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline can be synthesized through a variety of methods, including the reaction of piperazine with an appropriate amine or aldehyde. The most common method for synthesizing this compound is the reaction of piperazine with dimethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide, and the resulting product is this compound. In addition to this method, this compound can also be synthesized through the reaction of piperazine with an appropriate aldehyde. In this method, a solution of piperazine and the aldehyde is heated in the presence of a base, such as sodium hydroxide, and the resulting product is this compound.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-15-8-9-17(11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCWQZDRSPBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)
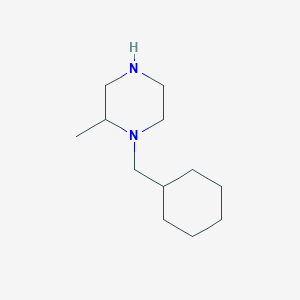

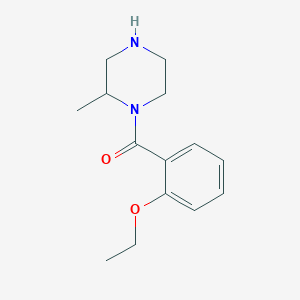
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
amine hydrochloride](/img/structure/B6361871.png)
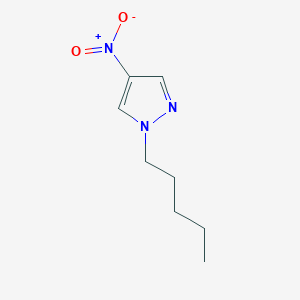
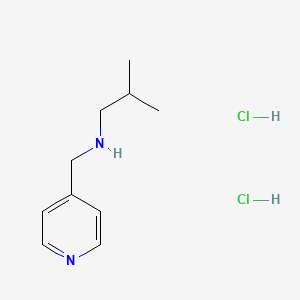
amine hydrochloride](/img/structure/B6361882.png)
![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)